

Molecular weight and formula of Avermectin B1a monosaccharide

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Compound of Interest

Compound Name: Avermectin B1a monosaccharide

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A-B1a Monosaccharide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of **Avermectin B1a monosaccharide**, a key derivative in the study of avermectins. This document outlines its molecular weight and formula, and provides standardized experimental protocols for its isolation and characterization.

Molecular Profile of Avermectin B1a Monosaccharide

Avermectin B1a monosaccharide is formed by the selective hydrolysis of the terminal oleandrose unit from the disaccharide chain of Avermectin B1a. This modification is crucial for structure-activity relationship studies and for the development of new anthelmintic agents.

Quantitative Data Summary

The table below summarizes the key molecular data for Avermectin B1a and its monosaccharide derivative.

Compound	Chemical Formula	Molecular Weight (g/mol)
Avermectin B1a	C ₄₈ H ₇₂ O ₁₄	873.08
Avermectin B1a monosaccharide	C ₄₁ H ₆₀ O ₁₁	728.92
L-Oleandrose	C ₇ H ₁₄ O ₄	162.18

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of **Avermectin B1a monosaccharide**.

Mild Acid Hydrolysis for the Preparation of Avermectin B1a Monosaccharide

This protocol describes the selective cleavage of the terminal monosaccharide from Avermectin B1a.

Materials:

- Avermectin B1a
- Methanol (MeOH)
- 2N Hydrochloric Acid (HCl) or 2N Sulfuric Acid (H₂SO₄)
- Ethyl acetate
- Sodium bicarbonate (NaHCO₃) solution (5%)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates

Procedure:

- Dissolution: Dissolve Avermectin B1a in methanol.
- Acidification: Add an equal volume of 2N HCl or 2N H₂SO₄ to the methanolic solution.
- Hydrolysis: Reflux the mixture at 60-70°C for 1-2 hours. Monitor the reaction progress by TLC.
- Neutralization: Cool the reaction mixture to room temperature and neutralize the acid by slowly adding a 5% NaHCO₃ solution until the pH is approximately 7.
- Extraction: Extract the aqueous-methanolic solution with ethyl acetate three times.
- Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.
- Concentration: Remove the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography to isolate **Avermectin B1a monosaccharide**.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of **Avermectin B1a monosaccharide**.

Instrumentation:

- A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **Avermectin B1a monosaccharide** in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions of the analyte. The positive ion mode is typically used, and protonated molecules [M+H]⁺ are observed.

- **Mass Analysis:** The ions are transferred to the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.
- **Data Analysis:** The obtained mass spectrum will show a prominent peak corresponding to the $[M+H]^+$ ion of **Avermectin B1a monosaccharide**. The accurate mass is used to confirm the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful techniques for confirming the structure of **Avermectin B1a monosaccharide** and ensuring the selective removal of the terminal sugar.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

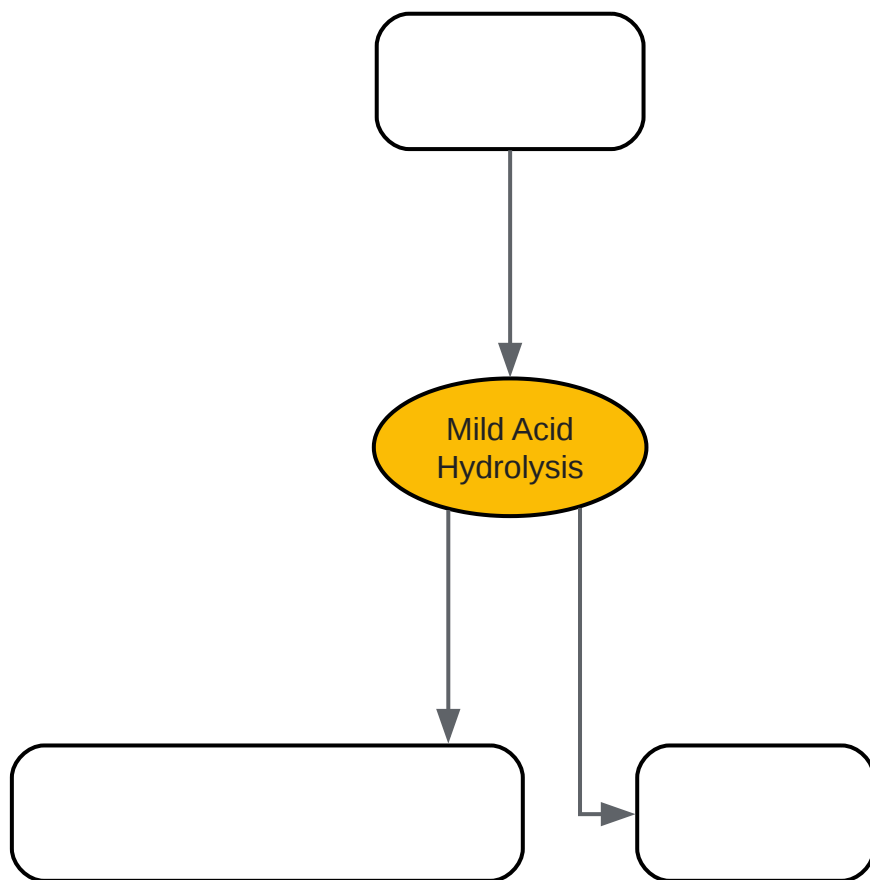
- Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., $CDCl_3$ or CD_3OD) in an NMR tube.

Experiments:

- 1H NMR: Provides information about the number, environment, and connectivity of protons. The absence of signals corresponding to the terminal oleandrose unit confirms the successful hydrolysis.
- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule. Comparison with the spectrum of Avermectin B1a will reveal the absence of carbon signals from the cleaved sugar.
- 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and confirming the site of glycosylation.

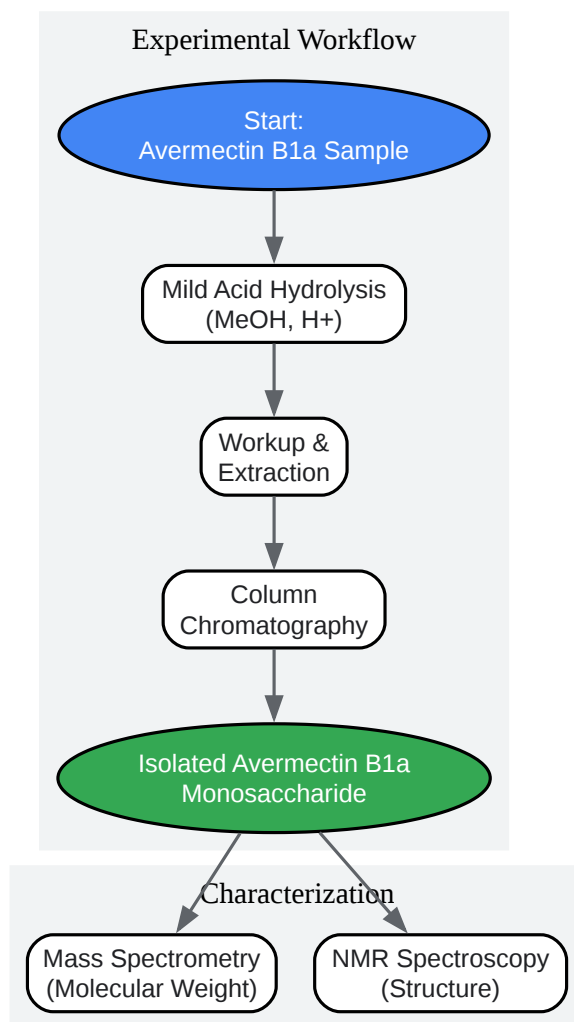
Structural Relationship and Hydrolysis Workflow

The following diagrams illustrate the structural relationship between Avermectin B1a, its monosaccharide derivative, and the hydrolysis process.



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Caption: Hydrolysis of Avermectin B1a yields the monosaccharide and L-oleandrose.



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Caption: Workflow for the isolation and characterization of **Avermectin B1a monosaccharide**.

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